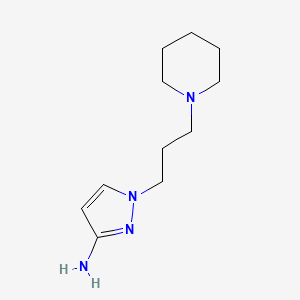
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine is a compound that features a piperidine ring attached to a pyrazole ring via a propyl chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and pyrazole moieties in its structure suggests that it may exhibit a range of biological activities.
Méthodes De Préparation
The synthesis of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.
Final Coupling: The final step involves coupling the piperidine and pyrazole moieties through a propyl linker, which can be achieved using various coupling reagents and conditions
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can be used to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in research to study its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings allow the compound to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparaison Avec Des Composés Similaires
1-(3-(Piperidin-1-yl)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
3-(3-(Piperazin-1-yl)propyl)indole: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
Piperidine Derivatives: Other piperidine derivatives may have different substituents on the piperidine ring, leading to variations in biological activity and pharmacological properties.
The uniqueness of this compound lies in its specific combination of piperidine and pyrazole moieties, which may confer unique biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-(3-piperidin-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H20N4/c12-11-5-10-15(13-11)9-4-8-14-6-2-1-3-7-14/h5,10H,1-4,6-9H2,(H2,12,13) |
Clé InChI |
DKRGQANTNALWAY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCN2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



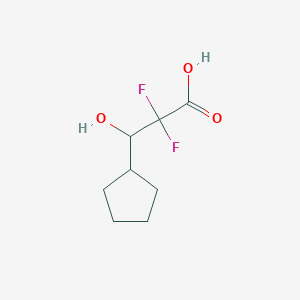
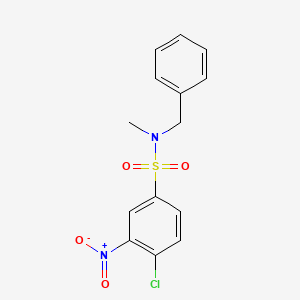
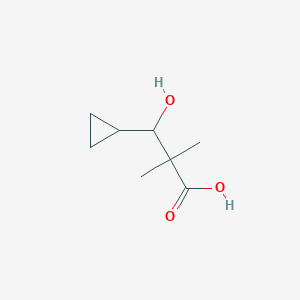
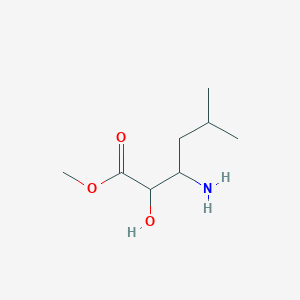
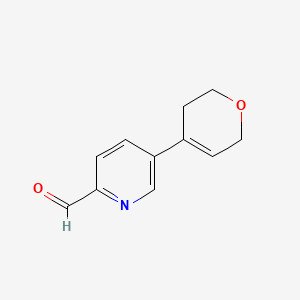
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)

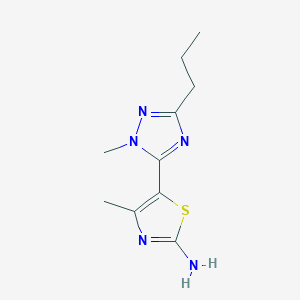
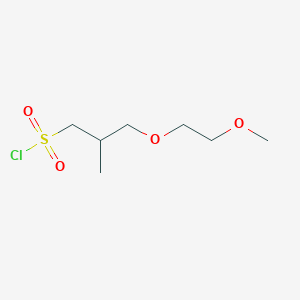

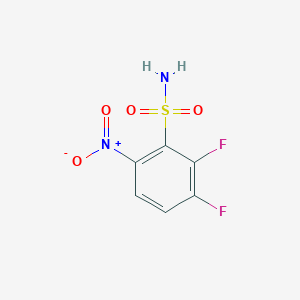
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)
![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)
